3-(Chloromethyl)isoquinoline
Overview
Description
3-(Chloromethyl)isoquinoline is a chemical compound with the CAS Number: 147937-36-8. It has a molecular weight of 177.63 and is typically stored in an inert atmosphere at 2-8°C . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The linear formula of this compound is C10H8ClN .Chemical Reactions Analysis
Isoquinoline compounds, including this compound, can be considered as 10-electron π-aromatic and delocalized systems . They resemble naphthalene in their oxidation reactions due to the stronger character of the double bond in certain positions .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at 2-8°C . It has a molecular weight of 177.63 and a boiling point of 329.1±32.0°C at 760 mmHg .Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Сурикова, Михайловский, and Одегова (2014) showed that hydrochlorides of compounds synthesized from 1-chloromethyl isoquinolines exhibited weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова, Михайловский, & Одегова, 2014).
Drug Candidate Research
- Beuck et al. (2009) studied the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, which are among a group of drug candidates for the treatment of anemic disorders, elucidating the general mechanisms underlying their unusual fragmentation behavior (Beuck et al., 2009).
Radiopharmaceutical Research
- Research by Zólyomi et al. (1981) involved the synthesis of 3-benzylamino-5, 6-dihydro-8, 9-dimethoxy-imidazo[5,1-a]isoquinoline hydrochloride, where the molecule was labeled with 14C in two different positions, offering insights into halogen-cyano exchange reactions (Zólyomi et al., 1981).
Biological Property Characterization
- Mercurio et al. (2021) reported the synthesis of a highly functionalized ISO showing blue fluorescence and characterized its biological properties in the invertebrate animal model, Ciona intestinalis, suggesting potential applications as novel fluorescent dyes (Mercurio et al., 2021).
Pro-Drug System Research
- A study by Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones, which showed potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Synthesis and Antiaggregant Properties
- Mikhailovskii et al. (2002) studied the synthesis of chloromethyl and aryloxymethyl 3,4-dihydroisoquinoline derivatives, examining their antiaggregant and antihypoxant properties (Mikhailovskii et al., 2002).
Safety and Hazards
The safety information for 3-(Chloromethyl)isoquinoline indicates that it is a dangerous substance. The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
3-(Chloromethyl)isoquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The primary targets of these compounds are often microbial cells, where they exhibit their antimicrobial properties .
Mode of Action
Quinolines and their derivatives are known to interact with their targets through various mechanisms, resulting in a broad spectrum of bioactivities . For instance, some quinolines inhibit the hemozoin polymerization in parasites, leading to the release of toxic free heme .
Biochemical Pathways
Quinolines and their derivatives are known to interfere with several biochemical pathways in microorganisms, leading to their antimicrobial effects .
Result of Action
Given its structural similarity to other quinolines, it may exhibit similar antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Properties
IUPAC Name |
3-(chloromethyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIUVLOQIOJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512116 | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147937-36-8 | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147937-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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